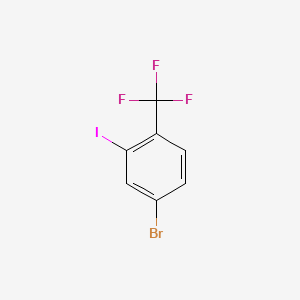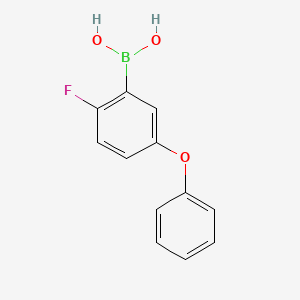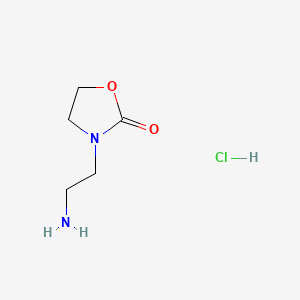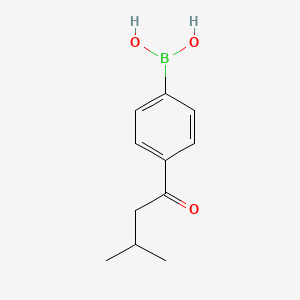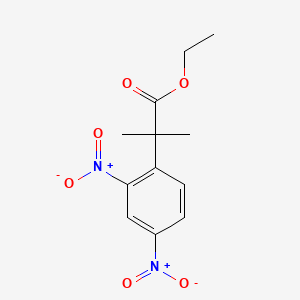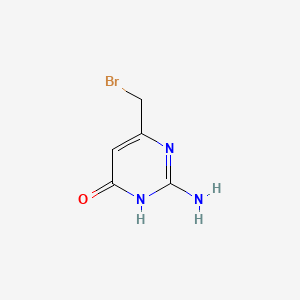
(R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-N-Boc-3-(4-fluorophenoxy)pyrrolidine” is a research chemical . Its CAS number is 1314419-67-4 . The molecular weight is 217.67 and the molecular formula is C10H13ClFNO .
Molecular Structure Analysis
The InChI code for “®-N-Boc-3-(4-fluorophenoxy)pyrrolidine” is1S/C10H12FNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 . The canonical SMILES is C1CNCC1OC2=CC=C(C=C2)F.Cl . Physical And Chemical Properties Analysis
“®-N-Boc-3-(4-fluorophenoxy)pyrrolidine” has a molecular weight of 217.67 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . The topological polar surface area is 21.3 Ų . The compound is a solid at room temperature .科学的研究の応用
Pyrrolidine in Drug Discovery
Pyrrolidine rings are pivotal in the development of novel biologically active compounds. The saturated five-membered ring structure is integral for medicinal chemists due to its sp^3 hybridization, which allows efficient exploration of pharmacophore space. This structure contributes to the stereochemistry of molecules and increases three-dimensional coverage, enhancing target selectivity and biological activity. Pyrrolidine derivatives, including prolinol and pyrrolizines, have shown promise in various therapeutic areas. The stereogenicity of the pyrrolidine ring plays a crucial role in the biological profile of drug candidates, influencing their interaction with enantioselective proteins. This review highlights the significance of pyrrolidine and its derivatives in designing new compounds with diverse biological profiles, emphasizing the importance of stereochemistry and substituent orientation in drug development (Li Petri et al., 2021).
Pyrrolizidine Alkaloids and their Biological Properties
Pyrrolizidine alkaloids (PAs) are secondary metabolites with significant biological and pharmacological activities. Found in the Boraginaceae family, these compounds serve as a chemical defense mechanism for plants, enhancing their adaptability and protection against biotic stresses. PAs and their N-oxides have demonstrated anticancer activity and cytotoxic effects. This review paper focuses on the structural properties of PAs isolated from Indian Heliotropium species, discussing their ethnomedicinal properties, occurrence, and the biological and pharmacological activities of these compounds. The findings underscore the importance of PAs, their biosynthesis in Heliotropium species, and their potential in developing new pharmacological agents (Sharma, 2019).
Bioactive Pyrrole-Based Compounds with Target Selectivity
Pyrrole-based compounds are explored for their anticancer, antimicrobial, and antiviral activities. This review focuses on pyrrole and its hetero-fused derivatives reported between 2015 and 2019, where a specific target responsible for their biological activity was identified. The review illustrates the pyrrole nucleus's pharmaceutical and pharmacological importance as a pharmacophore unit in many drugs. It highlights how medicinal chemists recognize the value of the pyrrole nucleus in designing drugs for several therapeutic areas, reinforcing the importance of N-heterocyclic motifs inspired by natural products in drug discovery programs (Li Petri et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
tert-butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCESHIJYWOFTKP-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849445 |
Source


|
| Record name | tert-Butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-3-(4-fluorophenoxy)pyrrolidine | |
CAS RN |
1379325-60-6 |
Source


|
| Record name | tert-Butyl (3R)-3-(4-fluorophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90849445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

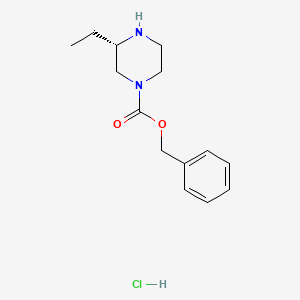
![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)

